4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol
CAS No.: 69026-68-2
Cat. No.: VC5815859
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69026-68-2 |
|---|---|
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | 327.4 |
| IUPAC Name | 4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H17N3O2S/c1-12-3-7-15(8-4-12)22-11-16-18-19-17(23)20(16)13-5-9-14(21-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,23) |
| Standard InChI Key | QSUMVEFMJDKLOF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name is 4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione, reflecting its substituents:
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4-Methoxyphenyl group: Attached at position 4 of the triazole ring.
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p-Tolyloxymethyl group: A methylphenoxy moiety linked via a methylene bridge at position 5.
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Thiol group: Positioned at carbon 3, contributing to redox activity and metal coordination .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 69026-68-2 | |
| Molecular Formula | C₁₇H₁₇N₃O₂S | |
| Molecular Weight | 327.4 g/mol | |
| IUPAC Name | 4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
| SMILES | COC1=CC=C(C=C1)N2C(=S)N(N=C2)COC3=CC=C(C=C3)C |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with hydrazide intermediates. A common route includes:
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Formation of Potassium Dithiocarbazinate: Benzoic acid hydrazide reacts with carbon disulfide in alkaline ethanol .
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Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the 1,2,4-triazole-3-thiol core .
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Functionalization: Alkylation or condensation with p-tolyloxymethyl and methoxyphenyl groups via nucleophilic substitution .
Key Reaction Conditions:
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Solvents: Ethanol, DMF, or toluene.
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Catalysts: Triethylamine or potassium hydroxide.
Structural Characterization
Spectroscopic Analysis
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FTIR: Peaks at 2560 cm⁻¹ (S-H stretch), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C) .
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¹H-NMR: Signals at δ 2.35 (s, 3H, CH₃), δ 3.80 (s, 3H, OCH₃), and δ 5.20 (s, 2H, CH₂O) .
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¹³C-NMR: Resonances at δ 55.2 (OCH₃), δ 114.5–160.2 (aromatic carbons), and δ 167.8 (C=S) .
Table 2: Comparative Spectral Data of Triazole Derivatives
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| 4-(4-Methoxyphenyl) derivative | 3.80 (OCH₃), 5.20 (CH₂O) | 55.2, 167.8 |
| 5-(4-Methylphenoxy) analogue | 2.35 (CH₃), 5.15 (CH₂O) | 21.4, 167.5 |
| Fluconazole | 4.90 (CH₂F), 7.30–8.10 | 152.1, 165.3 |
Biological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL) . The thiol group enhances membrane penetration, while the methoxy moiety disrupts microbial enzyme systems .
Applications in Drug Development
Pharmacophore Design
The triazole-thiol scaffold serves as a versatile pharmacophore. Hybrid derivatives with hydrazone or acetamide side chains demonstrate improved bioavailability and target specificity .
Table 3: Bioactivity of Selected Analogues
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| 4-(4-Methoxy-phenyl) derivative | Antifungal | 16 µg/mL |
| Voriconazole | Aspergillosis | 1 µg/mL |
| Hybrid hydrazone derivative | Pancreatic cancer | 12 µM |
Comparison with Structural Analogues
Fluconazole vs. 4-(4-Methoxy-phenyl) Triazole
While fluconazole (C₁₃H₁₂F₂N₆O) focuses on cytochrome P450 inhibition, the 4-methoxy derivative leverages redox-active thiol groups for broader antimicrobial action .
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